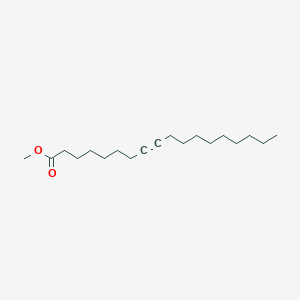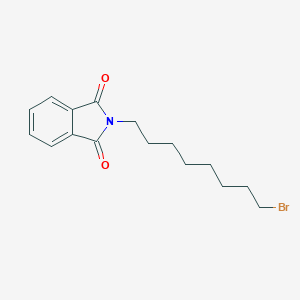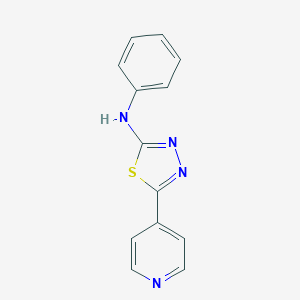
1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in inflammation and tumor growth. It may also act by disrupting bacterial and fungal cell membranes.
Effets Biochimiques Et Physiologiques
1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of tumor cells. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- in lab experiments include its diverse applications and its potential as a therapeutic agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are various future directions for the study of 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)-. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial and fungal infections.
2. Studying its mechanism of action to fully understand its potential therapeutic applications.
3. Exploring its use as a fluorescent probe for the detection of metal ions.
4. Investigating its potential as a corrosion inhibitor in various industries.
5. Developing new synthesis methods to optimize its yield and purity.
In conclusion, 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- is a compound that has gained significant attention in scientific research due to its diverse applications. Its potential as a therapeutic agent, antibacterial and antifungal agent, and corrosion inhibitor make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis methods.
Méthodes De Synthèse
The synthesis of 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- can be achieved using different methods. One of the most common methods involves the reaction of 2-aminothiadiazole and 4-pyridinecarboxaldehyde in the presence of a catalyst. Another method involves the reaction of N-phenylthiourea and 4-pyridinecarboxaldehyde in the presence of a base. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential as an antibacterial and antifungal agent. This compound has also been studied for its potential as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
33424-10-1 |
|---|---|
Nom du produit |
1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- |
Formule moléculaire |
C13H10N4S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
N-phenyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H10N4S/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17) |
Clé InChI |
IHOLNTAGGWSDRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



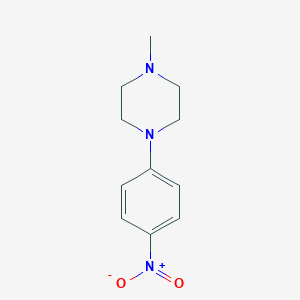
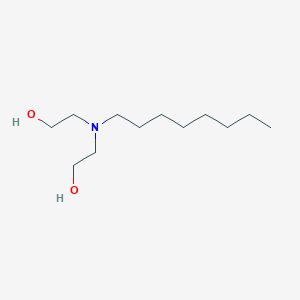

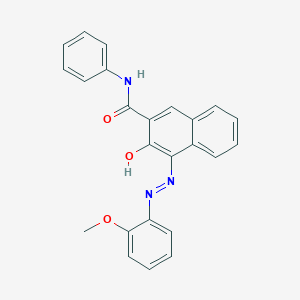
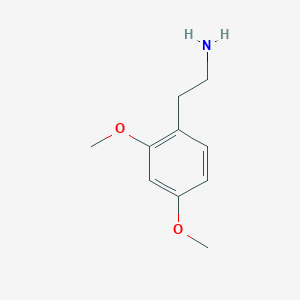
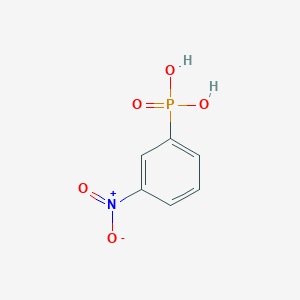
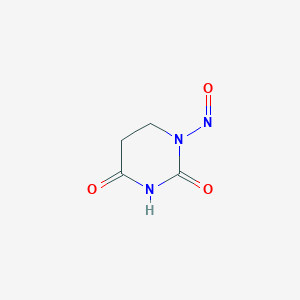
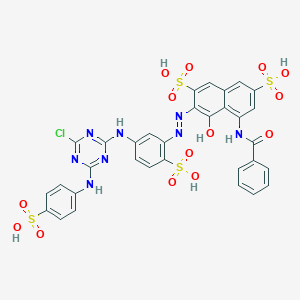
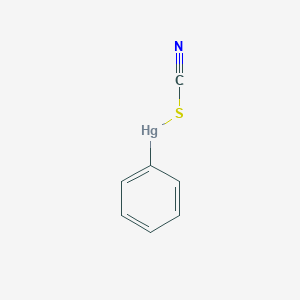
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)


